molecular formula C14H11N3O3S2 B5860305 N-{[(4-methylphenyl)sulfonyl]carbonyl}-2,1,3-benzothiadiazol-4-amine

N-{[(4-methylphenyl)sulfonyl]carbonyl}-2,1,3-benzothiadiazol-4-amine

Cat. No. B5860305
M. Wt: 333.4 g/mol
InChI Key: YVWRUOSHNCKHBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(4-methylphenyl)sulfonyl]carbonyl}-2,1,3-benzothiadiazol-4-amine, commonly known as MBSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBSA is a heterocyclic compound that contains a benzothiadiazole ring system and is commonly used in biochemical research as a fluorescent probe for detecting protein-ligand interactions.

Mechanism of Action

MBSA works by binding to proteins and enzymes, causing a change in the fluorescence of the compound. This change in fluorescence can be measured using various techniques such as fluorescence spectroscopy and fluorescence microscopy. The binding of MBSA to proteins and enzymes is reversible, allowing for repeated measurements and analysis.
Biochemical and Physiological Effects:
MBSA has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is only used in laboratory experiments and has no approved medical applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MBSA in laboratory experiments is its high sensitivity and selectivity for detecting protein-ligand interactions. It is also relatively easy to use and can be measured using various techniques. However, one of the main limitations of using MBSA is its potential for interfering with the function of the protein or enzyme being studied. In addition, MBSA may not be suitable for all types of proteins or enzymes, and its binding affinity may vary depending on the specific protein or enzyme being studied.

Future Directions

There are several future directions for the use of MBSA in scientific research. One direction is the development of new fluorescent probes that are more sensitive and selective for detecting protein-ligand interactions. Another direction is the use of MBSA in drug discovery and development, where it can be used to screen potential drug candidates for their ability to bind to specific proteins or enzymes. Additionally, MBSA can be used in the development of new imaging techniques for studying cellular structures and processes.

Synthesis Methods

MBSA can be synthesized using a variety of methods, but the most common method involves the reaction of 4-methylbenzenesulfonyl chloride with 2-aminobenzothiazole in the presence of a base such as triethylamine. The resulting product is purified using column chromatography to obtain pure MBSA. Other methods involve the use of different starting materials and reaction conditions, but the overall process remains similar.

Scientific Research Applications

MBSA has been extensively used in scientific research as a fluorescent probe for detecting protein-ligand interactions. It is commonly used to study the binding of small molecules to proteins and enzymes, which is essential for drug discovery and development. MBSA has also been used to study protein-protein interactions and protein-DNA interactions. In addition, MBSA has been used in fluorescence microscopy to visualize cellular structures and processes.

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-1-(4-methylphenyl)sulfonylformamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S2/c1-9-5-7-10(8-6-9)22(19,20)14(18)15-11-3-2-4-12-13(11)17-21-16-12/h2-8H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWRUOSHNCKHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=O)NC2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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